Dimethyl 4,5-dichlorophthalate

Overview

Description

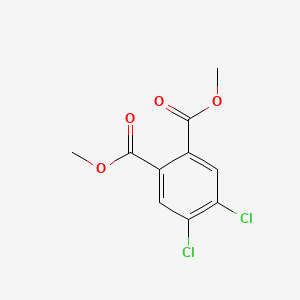

Dimethyl 4,5-dichlorophthalate is an organic compound with the molecular formula C10H8Cl2O4. It is a derivative of phthalic acid, where two chlorine atoms are substituted at the 4 and 5 positions of the aromatic ring, and the carboxylic acid groups are esterified with methanol. This compound is known for its utility in various chemical syntheses and as a precursor for pharmaceuticals, particularly in the treatment of Alzheimer’s disease .

Mechanism of Action

Target of Action

Dimethyl 4,5-dichlorophthalate is primarily used as a catalyst in various synthesis reactions . It is also used as a precursor molecule for the synthesis of drugs used in the treatment of Alzheimer’s disease .

Mode of Action

The compound interacts with its targets through its unique structural features. It has one carbonyl-containing methyl ester moiety lying nearly co-planar with the chlorine-derivatized aromatic ring, while the second methyl ester shows a significant deviation . These structural characteristics allow it to effectively catalyze synthesis reactions .

Biochemical Pathways

It is known to be involved in the synthesis of new chlorinated ligands for ruthenium-based metathesis catalysts .

Result of Action

The primary result of this compound’s action is the facilitation of synthesis reactions. In addition, it has electrostatic properties, which make it useful for hydrogen bonding .

Action Environment

This compound has been shown to have nonclassical dihedral angles and coplanar structures in the presence of benzene and chlorinated solvents . This suggests that its action, efficacy, and stability may be influenced by the presence of these substances in its environment.

Biochemical Analysis

Cellular Effects

It has been suggested that it may have some influence on cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it can form electrostatic interactions with other molecules, suggesting a potential for binding interactions with biomolecules

Preparation Methods

Dimethyl 4,5-dichlorophthalate is typically synthesized from commercially available 4,5-dichlorophthalic acid. The synthetic route involves esterification of 4,5-dichlorophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by extraction and crystallization .

Reaction Conditions:

Reactants: 4,5-dichlorophthalic acid, methanol

Catalyst: Sulfuric acid

Temperature: Reflux at 70°C

Yield: Approximately 77%

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions further enhances the efficiency of the process .

Chemical Reactions Analysis

Dimethyl 4,5-dichlorophthalate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to yield 4,5-dichlorophthalic acid and methanol in the presence of strong acids or bases.

Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride (LAH).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), water, reflux

Reduction: Reducing agents (e.g., LAH), solvents (e.g., tetrahydrofuran), low temperatures

Major Products:

Substitution: Various substituted derivatives depending on the nucleophile used

Hydrolysis: 4,5-dichlorophthalic acid, methanol

Reduction: Corresponding alcohols

Scientific Research Applications

Dimethyl 4,5-dichlorophthalate has several applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Dimethyl 4,5-dichlorophthalate can be compared with other similar compounds such as:

Dimethyl phthalate: Lacks chlorine substituents, making it less reactive in certain substitution reactions.

Dimethyl 3,4-dichlorophthalate: Chlorine atoms are positioned differently, affecting its reactivity and applications.

Dimethyl 2,3-dichlorophthalate: Similar structure but different substitution pattern, leading to distinct chemical properties.

Uniqueness: this compound’s unique substitution pattern (chlorine atoms at the 4 and 5 positions) and ester groups make it particularly useful in synthesizing specific ligands and pharmaceutical precursors .

Biological Activity

Dimethyl 4,5-dichlorophthalate (DMDCPh) is a chlorinated aromatic compound that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. This article explores the biological activity of DMDCPh, focusing on its mechanisms of action, biochemical pathways, and implications in medicinal chemistry.

Chemical Structure and Properties

DMDCPh has the molecular formula and features two chlorine atoms at the 4 and 5 positions of the phthalate ring. The compound contains two methyl ester groups, which contribute to its reactivity and interactions with biological molecules.

Structural Characteristics:

- Chlorine Substituents: Enhance electrophilicity and influence reactivity.

- Methyl Esters: Facilitate interactions with nucleophiles.

Target Interactions

DMDCPh primarily acts as a catalyst in various chemical reactions, particularly in organic synthesis. Its unique structure allows it to interact with biomolecules through electrostatic interactions and hydrogen bonding.

Biochemical Pathways

Research indicates that DMDCPh may influence cellular functions by:

- Modulating cell signaling pathways.

- Affecting gene expression.

- Altering cellular metabolism.

These activities suggest a potential role in the development of therapeutic agents, particularly in neurodegenerative diseases like Alzheimer's.

Biological Studies and Findings

Several studies have investigated the biological activities of DMDCPh:

- Cellular Effects:

- Neuroprotective Properties:

- Chemical Reactivity:

Neuroprotective Activity

A study by Hennessy & Buchwald (2005) demonstrated that derivatives of DMDCPh could inhibit acetylcholinesterase effectively, suggesting their potential use in treating Alzheimer's disease. The study highlighted the importance of the chlorinated phthalate structure in enhancing inhibitory activity against this enzyme.

Anticancer Activity

In another investigation, DMDCPh was tested against various cancer cell lines. The results indicated that the compound could induce significant cytotoxic effects, potentially through the activation of apoptotic pathways. This finding positions DMDCPh as a candidate for further development in cancer therapy.

Comparative Analysis

A comparison of DMDCPh with similar compounds reveals its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Dimethyl Phthalate | No chlorine substituents | Lower reactivity |

| Dimethyl 3,4-Dichlorophthalate | Chlorine at different positions | Different reactivity profile |

| Dimethyl 2,3-Dichlorophthalate | Similar structure but distinct pattern | Varies significantly in properties |

Properties

IUPAC Name |

dimethyl 4,5-dichlorobenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVZUWJEGZEEEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C(=O)OC)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601334688 | |

| Record name | Dimethyl 4,5-dichlorophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106727-86-0 | |

| Record name | Dimethyl 4,5-dichlorophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.